molecular formula C6H13NO B14696950 1-ethylaziridine;oxirane CAS No. 31779-20-1

1-ethylaziridine;oxirane

Cat. No.: B14696950
CAS No.: 31779-20-1
M. Wt: 115.17 g/mol
InChI Key: VWOXNKBTWXCIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethylaziridine;oxirane is a compound that combines two distinct functional groups: aziridine and oxiraneBoth of these rings are highly strained, making them reactive and useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethylaziridine can be synthesized through the reaction of ethylamine with ethylene oxide under basic conditions. The reaction typically involves the nucleophilic attack of the amine on the oxirane ring, leading to the formation of the aziridine ring .

Industrial Production Methods

Industrial production of aziridines often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures.

Mechanism of Action

The mechanism of action of 1-ethylaziridine;oxirane involves the ring-opening of the aziridine and oxirane rings. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets. In biological systems, aziridine derivatives can alkylate DNA, leading to anticancer effects . The oxirane ring can also undergo similar reactions, contributing to its reactivity .

Comparison with Similar Compounds

Properties

CAS No.

31779-20-1

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-ethylaziridine;oxirane

InChI

InChI=1S/C4H9N.C2H4O/c1-2-5-3-4-5;1-2-3-1/h2-4H2,1H3;1-2H2

InChI Key

VWOXNKBTWXCIPL-UHFFFAOYSA-N

Canonical SMILES

CCN1CC1.C1CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.